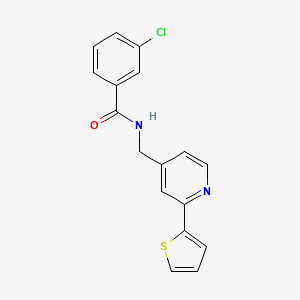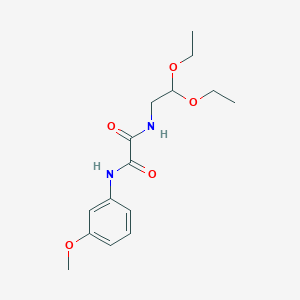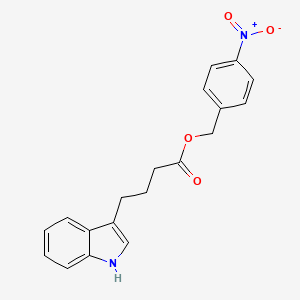
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1984. Synthetic cannabinoids are a class of chemicals that are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the brain and body.
Mecanismo De Acción
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 works by binding to the CB1 and CB2 receptors in the brain and body. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, such as mood, appetite, and pain sensation. When (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 binds to these receptors, it activates them and produces a variety of effects.
Biochemical and Physiological Effects:
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has been shown to produce a variety of biochemical and physiological effects in the body. It has been shown to stimulate appetite, reduce pain, and produce feelings of relaxation and euphoria. It has also been shown to affect the cardiovascular system, causing changes in heart rate and blood pressure. Additionally, (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has been shown to affect the immune system, producing anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has several advantages for use in laboratory experiments. It is a synthetic cannabinoid, which means that its effects can be more precisely controlled and measured than those of natural cannabinoids. It is also relatively stable and easy to store. However, (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has some limitations as well. It is not a perfect mimic of THC, and its effects may not be exactly the same. Additionally, it can be difficult to obtain and may be expensive.
Direcciones Futuras
There are many future directions for research involving (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497. One area of interest is its potential use as a therapeutic agent. (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has been shown to produce similar effects to THC, which is used to treat a variety of medical conditions. Additionally, there is interest in studying the effects of (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 on the brain and body in more detail, to better understand the mechanisms of action of cannabinoids. Finally, there is interest in developing new synthetic cannabinoids that may be more effective or have fewer side effects than existing ones.
Métodos De Síntesis
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 is synthesized through a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 2,6-dimethylmorpholine with 3-chloro-6-methyl-2-benzothiophenyl isocyanate to form the intermediate product (3-chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)carbodiimide. This intermediate product is then reacted with 3,3-dimethylbutyryl chloride to form the final product, (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497.
Aplicaciones Científicas De Investigación
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has been widely used in scientific research to study the effects of cannabinoids on the brain and body. It has been shown to bind to the same receptors in the brain as THC and produce similar effects, such as pain relief, appetite stimulation, and relaxation. (3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone 47,497 has also been used to study the effects of cannabinoids on the immune system, cardiovascular system, and reproductive system.
Propiedades
IUPAC Name |
(3-chloro-6-methyl-1-benzothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-9-4-5-12-13(6-9)21-15(14(12)17)16(19)18-7-10(2)20-11(3)8-18/h4-6,10-11H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQEWCSZKDTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-6-methyl-1-benzothiophen-2-yl)(2,6-dimethylmorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)
![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)
![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)



![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)



![N-cyclopentyl-3-(2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2969561.png)